Cdk-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk-IN-13 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin K (CyclinK). It has shown significant efficacy in inhibiting the growth of HER2-positive breast cancer cell lines . Cyclin-dependent kinases are crucial regulators of cell cycle progression and transcription, making them important targets for cancer therapy.
Métodos De Preparación
The synthesis of Cdk-IN-13 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Cdk-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cdk-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 and CyclinK in various biochemical pathways.
Biology: Helps in understanding the regulation of cell cycle and transcription processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly HER2-positive breast cancer.
Industry: Used in the development of new drugs and therapeutic strategies targeting CDK12 and CyclinK
Mecanismo De Acción
Cdk-IN-13 exerts its effects by selectively inhibiting the activity of CDK12 and CyclinK. This inhibition disrupts the phosphorylation of key substrates involved in cell cycle progression and transcription regulation. The molecular targets of this compound include the ATP-binding sites of CDK12 and CyclinK, where it competes with ATP to prevent kinase activity. This leads to the suppression of tumor cell proliferation and induction of cell death .
Comparación Con Compuestos Similares
Cdk-IN-13 is unique in its high selectivity and potency towards CDK12 and CyclinK compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Dinaciclib: A broad-spectrum CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Ribociclib: Another selective inhibitor of CDK4 and CDK6, similar to Palbociclib.
Abemaciclib: A selective inhibitor of CDK4 and CDK6 with a broader spectrum of activity compared to Palbociclib and Ribociclib
This compound stands out due to its specificity for CDK12 and CyclinK, making it a valuable tool for studying these kinases and their roles in cancer biology.
Propiedades
Fórmula molecular |
C23H27N7O3 |
---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-[(3R)-4-[9-ethyl-6-[[6-(furan-3-yl)pyridin-3-yl]methylamino]purin-2-yl]morpholin-3-yl]ethanol |
InChI |
InChI=1S/C23H27N7O3/c1-2-29-15-26-20-21(25-12-16-3-4-19(24-11-16)17-6-9-32-13-17)27-23(28-22(20)29)30-7-10-33-14-18(30)5-8-31/h3-4,6,9,11,13,15,18,31H,2,5,7-8,10,12,14H2,1H3,(H,25,27,28)/t18-/m1/s1 |
Clave InChI |
UCBXGDNAAUVBDT-GOSISDBHSA-N |
SMILES isomérico |
CCN1C=NC2=C(N=C(N=C21)N3CCOC[C@H]3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
SMILES canónico |
CCN1C=NC2=C(N=C(N=C21)N3CCOCC3CCO)NCC4=CN=C(C=C4)C5=COC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.